Parecoxib-d5 Sodium
Description
Properties
Molecular Formula |
C₁₉H₁₂D₅N₂NaO₄S |
|---|---|
Molecular Weight |
397.43 |
Synonyms |
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide-d5 Sodium Salt; Dynastat-d5; Rayzon-d5; SC 69124A-d5; |
Origin of Product |
United States |
Parecoxib D5 Sodium: Chemical Design and Research Utility
Structural Framework of Parecoxib (B1662503) and its Active Metabolite, Valdecoxib (B1682126)
Parecoxib is a water-soluble and injectable prodrug of valdecoxib. patsnap.comcymitquimica.com A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Valdecoxib is the active substance, a selective cyclooxygenase-2 (COX-2) inhibitor, which belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.comcymitquimica.com The sodium salt form of parecoxib enhances its solubility in aqueous solutions, making it suitable for intravenous or intramuscular administration. cymitquimica.com
Following administration, parecoxib is rapidly and extensively converted into its active form, valdecoxib, through enzymatic hydrolysis. patsnap.compfizer.com This bioactivation process primarily occurs in the liver and is facilitated by enzymes known as hepatic carboxylesterases. patsnap.com The chemical transformation involves the cleavage of the propionamide (B166681) N-phenylsulfonamide bond in the parecoxib molecule, yielding valdecoxib and propionic acid. pfizer.com
The plasma half-life of parecoxib is very short, approximately 22 minutes, reflecting its rapid conversion. pfizer.comderangedphysiology.com The resulting active metabolite, valdecoxib, has a much longer elimination half-life of about 8 hours. pfizer.com This conversion is a critical step, as valdecoxib is the molecule that exerts the therapeutic effect by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. patsnap.com
Rational Design and Synthesis of Deuterated Analogs for Research Applications
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research. nih.govacs.org This isotopic substitution can alter the metabolic profile of a drug and is particularly advantageous for creating internal standards for analytical purposes. nih.govacs.org
Parecoxib-d5 Sodium is a deuterium-labeled version of Parecoxib Sodium. veeprho.commedchemexpress.com The "d5" in its name signifies that five hydrogen atoms on the parent molecule have been replaced with deuterium atoms. veeprho.comusbio.netcymitquimica.com These substitutions are specifically located on the propanamide moiety of the molecule. veeprho.comlgcstandards.com This strategic placement is crucial as it is not directly involved in the primary metabolic conversion to valdecoxib, thus preserving the fundamental bioactivation pathway.
Table 1: Chemical Compound Information
| Compound Name | Molecular Formula | Description |
| Parecoxib Sodium | C₁₉H₁₈N₂O₄S·Na | A water-soluble prodrug and selective COX-2 inhibitor. cymitquimica.com |
| Valdecoxib | C₁₆H₁₄N₂O₃S | The active metabolite of parecoxib. patsnap.com |
| This compound | C₁₉H₁₂D₅N₂NaO₄S | A deuterium-labeled analog of parecoxib sodium, used as an internal standard in research. veeprho.comusbio.netcymitquimica.com |
The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). If the cleavage of this bond is a rate-limiting step in a drug's metabolism, deuteration can slow down the process, an effect known as the deuterium kinetic isotope effect. This can potentially enhance a drug's half-life and metabolic stability. splendidlab.com
However, for Parecoxib-d5, the deuteration is intentionally placed on a part of the molecule that is not central to the rate-determining metabolic step of its activation. The key biotransformation is the hydrolysis of the amide linkage, which is not directly affected by the deuteration on the propionyl group. This ensures that Parecoxib-d5 behaves almost identically to the unlabeled parecoxib in biological systems, a critical feature for its primary use as an internal standard. splendidlab.comaptochem.com
The principal application of this compound is as an internal standard for quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS or UPLC-MS/MS). veeprho.commedchemexpress.comresearchgate.net In these analytical techniques, a known quantity of the internal standard is added to biological samples (like plasma) to accurately quantify the concentration of the target analyte (parecoxib). aptochem.comresolvemass.ca
An ideal internal standard should have nearly identical chemical and physical properties to the analyte but be clearly distinguishable by the detector. splendidlab.comaptochem.com this compound fulfills these criteria perfectly:
Similar Behavior : It co-elutes with unlabeled parecoxib during chromatography and shows similar ionization efficiency in the mass spectrometer because its chemical structure is fundamentally the same. nih.govaptochem.com
Mass Distinction : The five deuterium atoms give it a higher molecular weight (397.43 g/mol ) compared to the unlabeled version. usbio.netcymitquimica.com This mass difference allows the mass spectrometer to detect and measure the analyte and the internal standard as two distinct entities. splendidlab.comaptochem.com
By comparing the detector response of the analyte to that of the known amount of internal standard, researchers can correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements. resolvemass.cauni-muenchen.de This makes Parecoxib-d5 an essential tool for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of parecoxib. veeprho.comnih.gov
Synthetic Methodologies for Parecoxib D5 Sodium
General Principles of Isotopic Labeling Synthesis
Isotopic labeling is a technique used to track the passage of a substance through a reaction, metabolic pathway, or physical process. figshare.com The method involves replacing one or more atoms of a molecule with their isotope. figshare.com Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. google.com
In pharmaceutical research, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used because they are non-radioactive. nih.gov Deuterium labeling, the replacement of hydrogen (¹H) with deuterium, is particularly common. nih.gov This substitution can lead to a phenomenon known as the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile.
The synthesis of isotopically labeled compounds can be achieved through two primary methods:
Hydrogen-Deuterium Exchange Reactions: In this approach, hydrogen atoms on a substrate are directly swapped for deuterium atoms from a deuterated source, such as deuterated water (D₂O), deuterated acids, or deuterium gas, often with the aid of a catalyst. uchicago.edu
Use of Labeled Precursors: This method involves incorporating an isotope-containing starting material or reagent into a synthetic route. This approach is often more direct for achieving high levels of deuteration at specific molecular positions.
Directed Synthesis of Parecoxib-d5 Sodium
The synthesis of this compound is a targeted process designed to introduce five deuterium atoms into the molecular structure with high efficiency and isotopic purity. The most logical and chemically efficient strategy involves the late-stage introduction of a deuterated fragment using a labeled precursor.
Precursor Compounds and Reaction Pathways for Deuterium Introduction
The synthesis of Parecoxib (B1662503) Sodium generally concludes with the acylation of a sulfonamide precursor. nih.gov This final step provides an ideal opportunity to introduce the deuterium label.
Precursor Compounds:
Valdecoxib (B1682126) Sulfonamide (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide): This is the non-deuterated core of the molecule. Its synthesis is a multi-step process that involves the formation of the central isoxazole (B147169) ring, followed by chlorosulfonation and amination to create the primary sulfonamide group (-SO₂NH₂). nih.govgalchimia.comnahrainuniv.edu.iq This compound serves as the immediate precursor to Parecoxib.
Propanoyl-d5 Chloride or Propionic-d10 Anhydride: These are the deuterated acylating agents. The "d5" designation in Parecoxib-d5 indicates that all five hydrogen atoms on the propionyl group are replaced by deuterium. The synthesis of these deuterated reagents starts with deuterated propionic acid (Propanoic-d5 acid). cymitquimica.com Propanoic-d5 acid can be converted to the more reactive Propanoyl-d5 chloride using reagents like thionyl chloride, or to Propionic-d10 anhydride. Using a pre-deuterated starting material like this ensures high isotopic incorporation in the final product.
Reaction Pathway:
The final step in the synthesis of this compound is a nucleophilic acyl substitution. The nitrogen atom of the valdecoxib sulfonamide precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of Propanoyl-d5 chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Subsequent treatment with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the sulfonamide nitrogen to form the final sodium salt, this compound. nih.gov
Purification and Isolation Techniques for Isotopic Purity in Research Batches
Achieving high isotopic and chemical purity is critical for research-grade materials. Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, chemical byproducts, and, most importantly, undesired isotopologues (e.g., d0 to d4 versions of Parecoxib).
Chromatographic methods are the primary tools for this purification process.
| Purification Technique | Purpose | Details |
| Column Chromatography | Initial purification | Removes bulk impurities and unreacted precursors from the crude reaction mixture. A silica (B1680970) gel stationary phase is typically used with a gradient of organic solvents. |
| High-Performance Liquid Chromatography (HPLC) | Final purification for high purity | Capable of separating compounds with very similar structures. Reversed-phase HPLC is often employed to isolate the target d5-compound from any remaining chemical impurities and isotopologues with fewer deuterium atoms, ensuring high isotopic enrichment. |
| Recrystallization | Final polishing step | Can be used to obtain a highly crystalline product with excellent chemical purity after chromatographic separation. |
This table summarizes common purification techniques used for obtaining research-grade isotopically labeled compounds.
Quality Control and Characterization of Synthesized this compound for Research Grade
Rigorous quality control (QC) is essential to confirm the identity, purity, and isotopic enrichment of the final this compound product. figshare.com A comprehensive Certificate of Analysis (CoA) for a research-grade standard will include data from several analytical techniques. pharmaffiliates.comchemdad.com
Mass Spectrometry (MS): This is the primary technique for determining molecular weight and isotopic purity. rsc.org
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. By analyzing the mass spectrum, the distribution of different isotopologues (d0, d1, d2, d3, d4, d5) can be determined. The isotopic purity is calculated from the relative abundance of the desired d5 ion compared to the other isotopologues. nih.govacs.org
| Isotopologue | Theoretical Mass (m/z) [M-Na]⁻ | Expected Relative Abundance |
| Parecoxib (d0) | 370.10 | < 0.5% |
| Parecoxib-d1 | 371.11 | < 0.5% |
| Parecoxib-d2 | 372.11 | < 1.0% |
| Parecoxib-d3 | 373.12 | < 1.0% |
| Parecoxib-d4 | 374.13 | < 2.0% |
| Parecoxib-d5 | 375.13 | > 95% |
This interactive table shows a hypothetical but typical isotopic distribution for a research batch of Parecoxib-d5, as determined by HRMS. The exact mass and expected abundance confirm successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and the specific location of the deuterium atoms. rsc.org
Advanced Analytical Methodologies for Parecoxib D5 Sodium and Its Metabolites
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. dovepress.comnih.gov The development of a reliable LC-MS/MS assay involves meticulous optimization of various parameters to ensure accurate and reproducible results.
Quantification of Parecoxib-d5 Sodium in Biological Matrices
The quantification of this compound in biological matrices such as plasma is a critical step in preclinical research. nih.govijper.org Methods for the simultaneous determination of parecoxib (B1662503) and its active metabolite, valdecoxib (B1682126), have been established. dovepress.comresearchgate.netnih.gov For instance, a UPLC-MS/MS method was developed to quantify parecoxib and valdecoxib in beagle plasma, demonstrating high sensitivity and a short analysis time of just 3 minutes. dovepress.com Sample preparation often involves simple protein precipitation with acetonitrile (B52724), which is an efficient and straightforward technique. dovepress.comresearchgate.net
Simultaneous Determination of Parent Compound and Deuterated Analogs
LC-MS/MS methods are adept at simultaneously measuring a parent drug and its deuterated analog, like Parecoxib and this compound. ijper.org This is achieved by leveraging the mass difference between the non-labeled and stable isotope-labeled compounds. acanthusresearch.com The mass spectrometer can be programmed to monitor the specific mass-to-charge (m/z) ratios for each compound, allowing for their individual quantification in a single chromatographic run. For example, in the analysis of apremilast (B1683926) and its deuterated internal standard, apremilast-d5, the mass spectrometric ions monitored were m/z 461.5→257.1 and 466.5→257.1, respectively. ijper.org This capability is fundamental to the internal standard method, where the deuterated analog is added to samples to correct for variations during sample processing and analysis. scioninstruments.com
Chromatographic Separation Strategies and Detection Parameters
Effective chromatographic separation is key to a successful LC-MS/MS assay. Reversed-phase chromatography is commonly employed, utilizing columns such as C18. nih.govresearchgate.netnih.gov For instance, an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) has been used for the separation of parecoxib and valdecoxib. dovepress.comresearchgate.net
The mobile phase composition is optimized to achieve good peak shape and resolution. A common approach is to use a gradient elution with a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297). dovepress.comresearchgate.netnih.gov For example, one method utilized a gradient elution with methanol and a 2 mM ammonium acetate aqueous solution. nih.gov The flow rate is also a critical parameter, with typical rates around 0.2 to 0.4 mL/min. nih.govnih.gov
Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. dovepress.comnih.govnih.gov The electrospray ionization (ESI) source can be operated in either positive or negative ion mode, depending on the analyte's properties. For parecoxib and valdecoxib, both positive and negative ESI modes have been reported. dovepress.comresearchgate.netnih.gov
Here is an example of mass spectrometer parameters for the analysis of parecoxib and its metabolite valdecoxib:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Parecoxib | 371 | 234 | Positive ESI | nih.govresearchgate.net |
| Valdecoxib | 315 | 132 | Positive ESI | nih.govresearchgate.net |
| Parecoxib | 368.97 | 119.01 | Negative ESI | dovepress.com |
| Valdecoxib | 312.89 | 118.02 | Negative ESI | dovepress.com |
Performance Characteristics for Research Applications
A validated LC-MS/MS method must meet several performance criteria to be suitable for research applications. These include sensitivity, selectivity, linearity, accuracy, precision, and stability.
Sensitivity: The lower limit of quantification (LLOQ) is a key measure of sensitivity. For parecoxib, LLOQs have been reported in the range of 5 to 50 ng/mL in plasma, while for its metabolite valdecoxib, LLOQs can be as low as 2.5 ng/mL. nih.govresearchgate.netnih.gov
Selectivity: The method must be able to differentiate the analytes from endogenous components in the biological matrix. dovepress.com
Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For parecoxib, linear ranges of 5-4000 ng/mL and 50-10,000 ng/mL have been reported. researchgate.netnih.gov
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the accuracy should be within 85-115% (or ±15%), and the relative standard deviation (RSD) for precision should be less than 15%. nih.govnih.gov
Matrix Effects: The influence of the biological matrix on the ionization of the analyte must be assessed to ensure it does not compromise the accuracy of the results. dovepress.com
Application of this compound as an Internal Standard in Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative bioanalysis using mass spectrometry. acanthusresearch.com
Enhancing Analytical Accuracy and Precision in Preclinical Studies
In preclinical studies, where accurate determination of drug concentrations is paramount, deuterated internal standards play a vital role in improving the accuracy and precision of LC-MS/MS methods. nih.govnih.gov Because a deuterated internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement effects from the biological matrix. acanthusresearch.com This co-behavior allows the internal standard to compensate for variations in sample extraction, injection volume, and instrument response, leading to more reliable and reproducible data. scioninstruments.com The use of a deuterated internal standard is considered a best practice and is often recommended by regulatory agencies for bioanalytical method validation. nih.gov
Compensation for Sample Preparation and Ionization Variabilities
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), variability can be introduced during sample preparation and through matrix effects during ionization. Stable isotope-labeled (SIL) internal standards are the preferred tool for mitigating these issues to ensure analytical accuracy and precision. annlabmed.orgchromatographyonline.com this compound, a deuterium-labeled analog of Parecoxib, serves as an ideal internal standard for the quantification of Parecoxib and its active metabolite, Valdecoxib, in biological samples. veeprho.com
The fundamental principle behind using a SIL internal standard is that it shares nearly identical physicochemical properties with the analyte of interest. chromatographyonline.comresearchgate.net This similarity ensures that the internal standard and the analyte behave in the same manner during the entire analytical process, including extraction, chromatography, and ionization. annlabmed.org Any loss of analyte during sample cleanup or extraction is mirrored by a proportional loss of the SIL internal standard. annlabmed.org
Furthermore, a significant challenge in LC-MS is the phenomenon of ion suppression or enhancement, where co-eluting matrix components from complex biological samples (like plasma or urine) interfere with the ionization of the target analyte in the mass spectrometer's source. annlabmed.orgresearchgate.net Because the SIL internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.comannlabmed.org Consequently, while the absolute signal response of both the analyte and the internal standard may vary between injections, the ratio of their responses remains constant and proportional to the analyte's concentration. annlabmed.org This normalization allows for accurate quantification even in the presence of significant matrix effects or sample preparation inconsistencies. annlabmed.orgresearchgate.net
The use of this compound in validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods demonstrates its effectiveness. These methods achieve high sensitivity, with low limits of quantification (LLOQ), and excellent precision.
Table 1: Performance of Validated LC-MS/MS Methods for Parecoxib and Valdecoxib Analysis
| Analyte | Internal Standard (IS) | Linearity Range (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Extraction Recovery (%) | Source |
|---|---|---|---|---|---|---|
| Parecoxib | Ketoprofen (B1673614) | 5 - 4000 | <15 | <15 | >89.0 | nih.gov |
| Valdecoxib | Ketoprofen | 5 - 2000 | <15 | <15 | >89.0 | nih.gov |
| Parecoxib | Celecoxib (B62257) | 50 - 10,000 | <15 | <15 | >50 | researchgate.netnih.gov |
| Valdecoxib | Celecoxib | 2.5 - 500 | <15 | <15 | >50 | researchgate.netnih.gov |
Other Advanced Spectroscopic Techniques for Structural Elucidation of Research Samples
Beyond their primary use in quantification, advanced spectroscopic techniques are indispensable for the structural confirmation and purity assessment of research-grade samples like this compound. qingmupharm.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information. numberanalytics.comjchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. jchps.com For isotopically labeled compounds, specific NMR methods are employed:
Proton NMR (¹H NMR): This technique provides information about the chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would confirm the structure by showing the characteristic signals for the aromatic and methyl protons, while demonstrating the successful deuteration by the loss of proton signals from the propanamide moiety. researchgate.net
Deuterium (B1214612) NMR (²H NMR): This method directly detects the deuterium nuclei, offering definitive proof of isotopic labeling and its specific location within the molecule. It is a key test for verifying the isotopic purity of the compound.
2D NMR Techniques: Advanced methods like COSY (Correlation Spectroscopy) can be used to establish connectivity between protons in the molecule, which is crucial for the unambiguous assignment of complex proton signals, particularly those of the aromatic rings in the Parecoxib structure. numberanalytics.comresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can confirm its elemental composition and isotopic distribution. jchps.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. For this compound, MS analysis is used to verify the correct incorporation of five deuterium atoms by observing the molecular ion peak at the expected mass-to-charge ratio (m/z) and confirming the characteristic isotopic pattern. lgcstandards.com
The combination of these techniques is essential for the comprehensive characterization of research samples, ensuring their identity, purity, and structural integrity.
Table 2: Analytical Characterization Data for this compound
| Analytical Test | Specification | Purpose | Source |
|---|---|---|---|
| Appearance | White to Off-White Solid | Physical characterization | lgcstandards.com |
| NMR | Conforms to Structure | Confirms chemical structure and deuterium incorporation | lgcstandards.com |
| Mass Spectrometry (MS) | Conforms to Structure | Confirms molecular weight and isotopic distribution | lgcstandards.com |
| HPLC Purity | >95% | Measures chemical purity | lgcstandards.comlgcstandards.com |
| Isotopic Purity | >95% | Measures the percentage of molecules correctly labeled with five deuterium atoms | lgcstandards.com |
Investigation of Metabolic Fate and Biotransformation Pathways of Parecoxib D5 Sodium
In Vitro Drug Metabolism Studies Using Isotopic Tracers
The use of isotopically labeled compounds like Parecoxib-d5 Sodium is fundamental to modern in vitro drug metabolism studies. The deuterium (B1214612) label provides a distinct mass signature that allows researchers to differentiate the compound and its subsequent metabolites from endogenous molecules within complex biological matrices, thereby enhancing the accuracy of analytical measurements. veeprho.com
In vitro studies using human liver microsomes have demonstrated that parecoxib (B1662503) is rapidly and almost completely converted to its active metabolite, valdecoxib (B1682126). portico.org Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. oncotarget.com These systems are standard tools for investigating the metabolic pathways of new chemical entities. Studies have been conducted using liver microsomes from various animal species, including rodents (rats, mice), dogs, and monkeys, to understand the initial biotransformation steps and to compare them with human metabolism. portico.orgresearchgate.net In vitro studies with human hepatic microsomal systems showed weak inhibitory activity of parecoxib and valdecoxib on CYP2C9 and CYP2C19 isozymes, and no significant inhibitory effects on CYP1A2, 2D6, 2E1, and 3A4 isoforms. medsinfo.com.au
The primary metabolic conversion of parecoxib is its hydrolysis to the active moiety, valdecoxib, and propionic acid. europa.euderangedphysiology.com Following this initial conversion, valdecoxib undergoes extensive hepatic metabolism. pfizer.compfizer.com Studies utilizing recombinant human CYP enzymes have identified CYP3A4 and CYP2C9 as the principal isoenzymes responsible for the metabolism of valdecoxib. pfizer.compfizer.comeuropa.eu The involvement of these specific enzymes is a critical finding, as co-administration of drugs that inhibit or induce CYP3A4 and CYP2C9 can alter the plasma concentration and clearance of valdecoxib. europa.eue-lactancia.org For example, co-administration with fluconazole (B54011) (a CYP2C9 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) has been shown to significantly increase the plasma exposure (AUC) of valdecoxib. pfizer.compfizer.com
| Enzyme System | Role in Metabolism | Finding | Citation |
| Human Liver Microsomes | Overall Metabolism | Rapid and near-complete conversion of parecoxib to valdecoxib. | portico.org |
| Recombinant CYP3A4 | Valdecoxib Metabolism | A primary enzyme mediating the metabolism of valdecoxib. | pfizer.compfizer.com |
| Recombinant CYP2C9 | Valdecoxib Metabolism | A primary enzyme mediating the metabolism of valdecoxib. | pfizer.compfizer.com |
| Recombinant CYP2C19 | Potential Inhibition by Valdecoxib | Valdecoxib may act as an inhibitor of this isoenzyme. | drugsporphyria.net |
The metabolism of parecoxib is effectively the metabolism of its active form, valdecoxib.
Phase I Metabolism: The primary Phase I metabolic pathway for valdecoxib involves the oxidation of the 5-methyl group by CYP enzymes (mainly CYP3A4 and CYP2C9) to form a hydroxylated metabolite. researchgate.neteuropa.eupfizer.com This active metabolite, known as M1, is the main hydroxylated metabolite found in human plasma. pfizer.comfda.gov However, due to its low concentration relative to the parent compound, it is not expected to contribute significantly to the clinical effect. pfizer.comeuropa.eu
Phase II Metabolism: Following Phase I oxidation, both valdecoxib and its hydroxylated metabolite can undergo Phase II conjugation reactions. The primary Phase II pathway is glucuronidation of the sulfonamide moiety, accounting for about 20% of elimination. europa.eupfizer.com In preclinical species like mice, other conjugation pathways, including glucoside and methyl sulfone conjugations, have also been identified. researchgate.net
A study in mice identified sixteen different metabolites in plasma, urine, and feces, highlighting the extensive biotransformation of valdecoxib. researchgate.net
Quantitative assessments determine how quickly a compound is metabolized. Parecoxib itself has a very short plasma half-life of approximately 22 minutes, reflecting its rapid conversion to valdecoxib. europa.eupfizer.com The active metabolite, valdecoxib, has a much longer elimination half-life of about 8 hours. medsafe.govt.nzmedsafe.govt.nz The plasma clearance for valdecoxib is approximately 6 L/hr. medsafe.govt.nzmedsafe.govt.nz The use of this compound as an internal standard is crucial for these quantitative studies, as it allows for precise measurement of the parent drug and its active metabolite in biological samples over time, leading to accurate calculations of these key pharmacokinetic parameters. veeprho.com
| Compound | Parameter | Value | Citation |
| Parecoxib | Plasma Half-Life (t½) | ~22 minutes | europa.eupfizer.com |
| Valdecoxib | Elimination Half-Life (t½) | ~8 hours | medsafe.govt.nzmedsafe.govt.nz |
| Valdecoxib | Plasma Clearance (CLp) | ~6 L/hr | medsafe.govt.nzmedsafe.govt.nz |
The kinetic isotope effect (KIE) is a phenomenon where the presence of a heavier isotope, like deuterium, at a site of bond cleavage in a molecule can slow down the rate of a chemical reaction. nih.gov In drug metabolism, this can occur if the carbon-deuterium (C-D) bond is broken during a rate-limiting metabolic step. Deuteration at a metabolically active site can reduce the rate of metabolism by the responsible enzymes, such as CYPs. This strategy is sometimes intentionally used in drug design to improve a drug's metabolic profile. googleapis.com Studies on a deuterated celecoxib (B62257) derivative (another COX-2 inhibitor) showed that deuteration effectively enhanced its metabolic stability both in vitro and in vivo. nih.gov For Parecoxib-d5, where the deuterium atoms are on the propanamide side chain, a KIE could potentially influence the initial hydrolysis to valdecoxib or subsequent metabolism if that part of the molecule is targeted after the initial conversion. Research on a tri-deuterated parecoxib analog showed that deuteration at the 5-methyl position reduced first-pass metabolism by CYP3A4 isozymes by 18-22% in microsomal assays.
Quantitative Assessment of Metabolic Stability and Turnover Rates
Comparative Metabolism Studies Across Preclinical Species
Comparative metabolism studies are essential in preclinical drug development to select the most appropriate animal model for predicting human pharmacokinetics and toxicity. The conversion of parecoxib to valdecoxib has been observed to be rapid and complete in all species studied, including rats, dogs, and cynomolgus monkeys. portico.org However, differences in the subsequent metabolism of valdecoxib can exist. For instance, in repeated dose toxicity studies in dogs and rats, the systemic exposures to valdecoxib were approximately 0.8-fold the systemic exposure in elderly human subjects at the maximum recommended therapeutic dose. medsinfo.com.aupfizer.com A pharmacokinetic study in dogs showed that after administration of parecoxib, the half-life of valdecoxib was about 2 hours, which is shorter than the approximately 8-hour half-life observed in humans. researchgate.net Similarly, a study in cats showed that parecoxib was rapidly converted to valdecoxib, which had a mean residence time of about 5.9 hours. nih.gov These interspecies differences in clearance and half-life are often attributable to variations in the expression and activity of CYP enzymes like CYP3A4 and CYP2C9.
| Species | Key Finding | Citation |
| Rats, Dogs, Monkeys | Rapid and complete conversion of parecoxib to valdecoxib. | portico.org |
| Dogs & Rats | Systemic exposure to valdecoxib was ~0.8-fold that of elderly humans in repeat-dose studies. | medsinfo.com.aupfizer.com |
| Dogs | The half-life of valdecoxib was approximately 2 hours. | researchgate.net |
| Cats | The mean residence time of valdecoxib was approximately 5.9 hours. | nih.gov |
Interspecies Differences in Metabolic Profiles and Pathways
The biotransformation of Parecoxib begins with its swift and nearly complete enzymatic hydrolysis to the active metabolite, valdecoxib, and propionic acid. europa.eu The subsequent metabolism of valdecoxib is extensive and occurs primarily in the liver, but the specific routes and their prominence vary significantly across different species. pfizer.com
In humans, the elimination of valdecoxib involves multiple pathways. europa.eu The primary routes are metabolism by cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C9, and to a lesser extent, glucuronidation of the sulfonamide group (accounting for about 20% of metabolism). europa.eueuropa.eu Metabolism via the CYP pathway leads to a hydroxylated metabolite of valdecoxib, which has been identified in human plasma and is also active as a COX-2 inhibitor. europa.eupfizer.com
Animal models exhibit notable differences in their metabolic handling of the compound. In dogs and rats, repeated dose toxicity studies showed systemic exposures to valdecoxib were approximately 80% of the exposure seen in elderly human subjects at the maximum recommended therapeutic dose. europa.eumedsafe.govt.nz In cats, Parecoxib is also rapidly converted to valdecoxib. nih.gov The subsequent elimination of valdecoxib in cats involves hepatic metabolism, including pathways mediated by CYP3A4 and CYP2C9 enzymes, similar to humans. nih.gov However, the relative contribution of different metabolic pathways can vary between species, which is a critical factor in preclinical drug development. researchgate.net For example, differences in the activity and expression of specific CYP enzymes can lead to different metabolite profiles between rodents and humans. oatext.com
| Metabolic Pathway | Human | Rat | Dog | Cat |
|---|---|---|---|---|
| Prodrug Hydrolysis to Valdecoxib | Rapid and complete europa.eu | Rapid researchgate.net | Rapid medsafe.govt.nz | Rapid and almost complete nih.gov |
| Primary Valdecoxib Metabolism | CYP3A4 and CYP2C9 mediated europa.eupfizer.com | Hepatic Metabolism researchgate.net | Hepatic Metabolism medsafe.govt.nz | CYP3A4 and CYP2C9 mediated nih.gov |
| Sulfonamide Glucuronidation | Approx. 20% europa.eu | Present researchgate.net | Present researchgate.net | Approx. 20% nih.gov |
| Active Hydroxylated Metabolite | Identified in plasma europa.eu | Not specified | Not specified | Not specified |
Translational Relevance of Animal Models for Metabolic Prediction
The predictive power of animal models is fundamental for translating preclinical findings to human clinical trials. plos.org Given the interspecies variations in drug metabolism, selecting an appropriate animal model for Parecoxib is essential for accurately predicting its behavior in humans. researchgate.netoatext.com
While rodents like rats and mice are common in biomedical research, differences in metabolic and enzymatic pathways can limit the direct translation of results to humans. oatext.comtransonic.com For Parecoxib, studies in rats and dogs have been conducted, but the systemic exposure to the active metabolite, valdecoxib, was found to be lower than in humans under comparable dosing schemes. europa.eu This highlights a quantitative difference in metabolic capacity or clearance between these species and humans.
The disparities between animal models and human responses can sometimes be attributed to flawed study design or critical differences in physiology and disease pathology. plos.org However, for metabolic prediction, the key often lies in how closely the animal's metabolic enzyme profile matches that of humans. bund.de Large animal models may offer advantages due to greater similarities in anatomy and physiology. transonic.com Non-human primates are often considered a bridge between lower species and humans due to their close phylogenetic relationship and similar metabolic pathways for many drugs. oatext.comtransonic.com The development of "avatar" mouse models and other specialized systems aims to improve clinical prediction and translation. researchgate.net For Parecoxib, because human metabolism is predominantly mediated by CYP3A4 and CYP2C9, animal models that exhibit similar activities of these specific enzymes would be the most translationally relevant. europa.eueuropa.eu
Enzymatic Reaction Kinetics Using this compound as a Substrate
The conversion of the prodrug Parecoxib to its active metabolite, valdecoxib, is an enzymatic hydrolysis reaction. europa.eueuropa.eu The kinetics of this reaction can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]). patsnap.com The two key parameters of this model are Vmax, the maximum reaction velocity, and Km, the Michaelis constant. patsnap.compressbooks.pub Vmax represents the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. patsnap.comnih.gov A low Km value indicates a high affinity of the enzyme for the substrate. patsnap.com
This compound is an ideal substrate for these kinetic studies. The deuterium labeling allows for clear differentiation from the non-deuterated compound and endogenous materials in mass spectrometry, enabling precise measurement of the reaction rates without significantly altering the molecule's interaction with the enzyme. The primary reaction is the hydrolysis of the propanamide linkage to release valdecoxib.
Kinetic studies of this enzymatic conversion are typically performed using in vitro systems like liver microsomes, which contain the relevant metabolic enzymes. By measuring the rate of valdecoxib formation at various concentrations of this compound, the Vmax and Km values can be determined. These parameters are crucial for understanding how efficiently and rapidly the prodrug is activated in different species or under different conditions.
| Kinetic Parameter | Definition | Relevance to this compound |
|---|---|---|
| Vmax (Maximum Velocity) | The maximum rate of valdecoxib formation when the enzyme is fully saturated with this compound. patsnap.com | Indicates the maximum capacity of the enzymatic system (e.g., liver carboxylesterases) to activate the prodrug. |
| Km (Michaelis Constant) | The concentration of this compound at which the rate of valdecoxib formation is half of Vmax. patsnap.compressbooks.pub | Reflects the affinity of the metabolizing enzyme for the prodrug; a lower Km suggests a higher affinity. patsnap.com |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. pressbooks.pub | Measures the catalytic efficiency of a single enzyme molecule in converting this compound to valdecoxib. |
Preclinical Pharmacokinetic and Disposition Research of Parecoxib D5 Sodium
Animal Model Studies on Disposition
Absorption and Distribution Dynamics in Rodent Models
In rodent models, specifically rats, parecoxib (B1662503) is rapidly absorbed and converted to its active metabolite, valdecoxib (B1682126). patsnap.comtandfonline.com Studies in Wistar rats have shown that after administration, parecoxib is quickly metabolized. tandfonline.com This rapid conversion is a key feature of its pharmacokinetic profile. patsnap.com
The distribution of valdecoxib, the active metabolite of parecoxib, has been studied in rats. It was found that systemic exposure to valdecoxib in rats was approximately 0.8 times the exposure in elderly human subjects at the maximum recommended therapeutic dose. pfizer.comeuropa.eueuropa.eumims.comeuropa.eumedsafe.govt.nzeuropa.eu In lactating rats, parecoxib, its active metabolite valdecoxib, and another active metabolite of valdecoxib are excreted into the milk. pfizer.compfizer.commedsafe.govt.nzmedsinfo.com.au
Pharmacokinetic analysis in burned rats indicated that the peak serum concentration of parecoxib was reached 15 minutes after injection. nih.gov Significant differences in bioavailability and mean residence time were observed between burned and non-burned rats at higher doses, suggesting reduced hepatic metabolism and renal clearance in the burn group. nih.gov
Elimination Pathways and Excretion Profiles in Preclinical Species
The elimination of parecoxib is primarily through its conversion to valdecoxib, which is then metabolized extensively in the liver. europa.eumims.com In preclinical species like rats and dogs, valdecoxib undergoes hepatic metabolism. pfizer.comeuropa.eueuropa.eumims.comeuropa.eumedsafe.govt.nzeuropa.eu
Less than 5% of the active metabolite, valdecoxib, is excreted unchanged in the urine. pfizer.comeuropa.eumims.commedsinfo.com.aueuropa.eu No unchanged parecoxib is found in the urine, and only trace amounts are detected in the feces. pfizer.comeuropa.eumims.commedsinfo.com.aueuropa.eu Approximately 70% of the initial dose is excreted in the urine as inactive metabolites. pfizer.comeuropa.eumims.compfizer.comeuropa.eu The elimination half-life of valdecoxib in these animal models is approximately 8 hours. pfizer.comeuropa.eupfizer.comeuropa.eu
In lactating rats, parecoxib and its metabolites are excreted in the milk. pfizer.comeuropa.eupfizer.commedsafe.govt.nzmedsinfo.com.au
Influence of Physiological Factors (e.g., plasma protein binding, organ perfusion) on Disposition in Animal Systems
Plasma protein binding is a significant factor in the disposition of parecoxib's active metabolite, valdecoxib. In various animal species, the plasma protein binding of the related COX-2 inhibitor celecoxib (B62257) was found to be high and concentration-independent over a range of concentrations. For instance, in mice and rats, the ex vivo plasma protein binding of celecoxib was 98.3%, and in dogs, it was 98.5%. nih.gov Given the structural similarities, it is expected that valdecoxib also has high plasma protein binding. The volume of distribution for valdecoxib is approximately 55 liters. pfizer.com Valdecoxib, but not parecoxib, extensively partitions into red blood cells. pfizer.comeuropa.eupfizer.com
Organ perfusion, particularly hepatic perfusion, plays a critical role in the rapid conversion of parecoxib to valdecoxib. patsnap.com This conversion is facilitated by enzymatic hydrolysis in the liver. europa.eupfizer.com In conditions such as severe burns in rats, reduced hepatic metabolism and renal clearance were observed, indicating that compromised organ function can significantly alter the drug's disposition. nih.gov
Utility in Mechanistic Pharmacokinetic Research
Differentiating Parent Compound from Endogenous Analogs
The use of a stable isotope-labeled internal standard like Parecoxib-d5 Sodium is fundamental in pharmacokinetic studies to accurately differentiate the administered drug from any potential endogenous compounds that might interfere with the analysis. veeprho.com By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased. This mass difference allows for clear distinction between the deuterated standard (this compound) and the non-deuterated parent compound (parecoxib) during mass spectrometric analysis. This ensures that the measurements reflect only the drug administered in the study, leading to highly accurate quantification in biological matrices.
Tracing Metabolic Flux and Pathway Contributions
This compound is an invaluable tool for tracing the metabolic fate of parecoxib. When used in preclinical studies, the deuterium label acts as a tracer. Following administration, biological samples can be analyzed by mass spectrometry to identify and quantify the deuterated metabolites. This allows researchers to map the metabolic pathways and calculate the rate of conversion (metabolic flux) of parecoxib to its primary active metabolite, valdecoxib, and subsequent inactive metabolites. veeprho.com
Pharmacokinetic Parameters of Parecoxib and its Active Metabolite Valdecoxib in Preclinical and Clinical Settings
| Parameter | Parecoxib | Valdecoxib | Species | Notes |
|---|---|---|---|---|
| Plasma Half-life (t½) | ~22 minutes pfizer.comeuropa.eumims.compfizer.com | ~8 hours pfizer.comeuropa.eupfizer.comeuropa.eu | Human | Parecoxib is rapidly converted to valdecoxib. |
| Plasma Protein Binding | Low | ~98% pfizer.com | Human | Valdecoxib is highly bound to plasma proteins. |
| Volume of Distribution (Vd) | - | ~55 Liters pfizer.com | Human | |
| Metabolism | Rapidly hydrolyzed in the liver patsnap.comeuropa.eupfizer.com | Hepatic (CYP3A4, CYP2C9, glucuronidation) pfizer.comeuropa.eumims.compfizer.com | Human | |
| Excretion | Not excreted unchanged | <5% unchanged in urine pfizer.comeuropa.eumims.commedsinfo.com.aueuropa.eu | Human | ~70% of dose excreted as inactive metabolites in urine. pfizer.comeuropa.eumims.compfizer.comeuropa.eu |
| Peak Plasma Concentration (Cmax) Time (Tmax) | ~15 minutes (IM) nih.gov | ~30 minutes (IV), ~1 hour (IM) europa.eu | Human | Tmax for valdecoxib depends on the route of parecoxib administration. |
| Systemic Exposure in Rats (vs. Human) | - | ~0.8-fold of elderly human exposure pfizer.comeuropa.eueuropa.eumims.comeuropa.eumedsafe.govt.nzeuropa.eu | Rat |
| Excretion in Milk | Yes pfizer.compfizer.commedsafe.govt.nzmedsinfo.com.au | Yes pfizer.compfizer.commedsafe.govt.nzmedsinfo.com.au | Rat | Both parecoxib and valdecoxib are found in the milk of lactating rats. |
Table of Compounds
| Compound Name |
|---|
| Alfentanil |
| Carbamazepine |
| Celecoxib |
| Cyclosporine |
| Dexamethasone |
| Dextromethorphan |
| Fluconazole (B54011) |
| Fentanyl |
| Flecainide |
| Isoflurane |
| Ketoconazole (B1673606) |
| Ketorolac |
| Lithium |
| Methotrexate |
| Metoprolol |
| Midazolam |
| Morphine |
| Nefopam |
| Nitrous oxide |
| Omeprazole |
| Parecoxib |
| This compound |
| Phenytoin |
| Propafenone |
| Propofol |
| Rifampicin |
| Rofecoxib |
| Valdecoxib |
Studying Drug-Drug Interactions at the Disposition Level in Animal Models
Preclinical evaluation of drug-drug interactions (DDI) in animal models is a critical step in pharmaceutical development, providing essential insights into how co-administered substances might alter a drug's absorption, distribution, metabolism, and excretion (ADME). For parecoxib, a prodrug that is rapidly hydrolyzed in the liver to its pharmacologically active metabolite, valdecoxib, these studies are particularly focused on interactions affecting either the conversion process or the subsequent disposition of valdecoxib. europa.eupfizer.com Animal studies allow for the investigation of these interactions in a controlled in vivo environment.
Research in animal models has explored the DDI potential of parecoxib and valdecoxib with various other compounds. These studies are crucial for identifying the mechanisms behind potential interactions, such as the inhibition of metabolic enzymes.
Interaction with Dexmedetomidine (B676) in Beagles
A key study investigated the pharmacokinetic effects of dexmedetomidine on parecoxib and valdecoxib in beagles. semanticscholar.orgnih.gov Dexmedetomidine is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of valdecoxib (specifically CYP3A4 and CYP2C9). nih.gov The study found that while dexmedetomidine did not affect the pharmacokinetics of the parent drug parecoxib, it significantly inhibited the metabolism of valdecoxib. semanticscholar.orgnih.gov This inhibition led to increased systemic exposure to the active metabolite. nih.gov
The co-administration of dexmedetomidine resulted in a 37.79% increase in the maximum plasma concentration (Cmax) and a 36.19% increase in the area under the curve (AUC) for valdecoxib. semanticscholar.orgnih.gov Furthermore, the elimination half-life (t1/2) of valdecoxib was prolonged from 2.44 hours to 2.91 hours. nih.gov These findings suggest that dexmedetomidine's inhibition of CYP enzymes reduces the clearance of valdecoxib, thereby increasing its concentration and duration in the system. semanticscholar.orgnih.gov
| Pharmacokinetic Parameter (Valdecoxib) | Change with Co-administration of Dexmedetomidine | Source |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | +37.79% | nih.gov |
| Area Under the Curve (AUC) | +36.19% | nih.gov |
| Elimination Half-life (t1/2) | Increased from 2.44h to 2.91h | nih.gov |
Interaction with Hyaluronic Acid in Rats
In other preclinical research, the potential for a pharmacokinetic interaction between intra-articularly administered parecoxib and hyaluronic acid was examined in a rat model of osteoarthritis. ecronicon.net The study found no evidence of a pharmacokinetic interaction between the two substances. ecronicon.net This indicates that the co-administration of hyaluronic acid in the joint space does not appear to alter the local disposition of parecoxib. ecronicon.net While a synergistic anti-inflammatory effect was noted, this was not due to any change in the pharmacokinetic profile of parecoxib. ecronicon.net
Disposition into Milk in Lactating Rats
Applications and Future Directions in Chemical Biology and Pharmaceutical Sciences with Parecoxib D5 Sodium
Role in Mechanistic Pharmacological Investigations in In Vitro and Ex Vivo Systems
In mechanistic pharmacology, understanding how a drug and its metabolites interact with biological systems at a molecular level is crucial. While Parecoxib (B1662503) itself is an inactive prodrug, its active metabolite, Valdecoxib (B1682126), is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.goveuropa.eu In vitro and ex vivo studies are fundamental to characterizing this activity.
In these settings, Parecoxib-d5 sodium is not typically used to observe a direct pharmacological effect, as deuteration is intended to make the molecule distinguishable without altering its fundamental biological interactions. researchgate.net Instead, its primary role is as a critical tool within the experimental setup. For instance, in ex vivo studies using feline whole blood, the non-deuterated Parecoxib was used to demonstrate that it is rapidly converted to Valdecoxib, which then selectively inhibits COX-2 over COX-1. nih.gov In such experiments, this compound and its metabolite Valdecoxib-d5 would serve as ideal internal standards for mass spectrometry-based quantification, allowing for precise measurement of the conversion process and the concentration of the active metabolite at the site of action. This ensures that the observed enzyme inhibition is accurately correlated with the concentration of Valdecoxib.
Similarly, in studies investigating the broader physiological effects of COX-2 inhibition, such as the impact on methylarginine (B15510414) levels in mouse models, Parecoxib was used to induce COX-2 inhibition. nih.gov The use of a deuterated internal standard like this compound in the analytical phase of such studies is essential for generating reliable quantitative data on the drug and metabolite levels in tissues and plasma.
Contributions to Understanding Prodrug Activation and Metabolite Kinetics
Parecoxib is rapidly hydrolyzed by hepatic carboxyesterases to form its active metabolite, Valdecoxib, and propionic acid. nih.govdovepress.com The study of this biotransformation is a key area where this compound provides significant value. The use of stable isotope-labeled compounds is a cornerstone of modern pharmacokinetic research, allowing for the precise differentiation and quantification of a parent drug from its metabolites.
When this compound is administered, it is converted to Valdecoxib-d5. By using one of these deuterated compounds as an internal standard, researchers can develop highly accurate and sensitive analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to simultaneously track the concentrations of the prodrug and its active metabolite in biological fluids like plasma. dovepress.com This allows for detailed characterization of pharmacokinetic parameters such as the rate of conversion, peak plasma concentration (Cmax), area under the curve (AUC), and the elimination half-life (t1/2) of both the prodrug and the active drug. europa.eunih.gov
For example, a UPLC-MS/MS method was developed to study the pharmacokinetics of Parecoxib and Valdecoxib in rat plasma after administration. dovepress.com While this specific study used ketoprofen (B1673614) as an internal standard, the use of this compound would represent a methodological improvement, as a stable isotope-labeled internal standard is considered the gold standard, correcting for variations in sample preparation and instrument response more effectively than a different chemical entity. researchgate.net
Advancements in Quantitative Analytical Methodologies for Drug Discovery and Development
The most prominent and established application of this compound is as an internal standard (IS) in the development and validation of quantitative bioanalytical methods. europa.eu The goal of these methods is the precise measurement of Parecoxib and its active metabolite, Valdecoxib, in biological matrices such as plasma or serum. dovepress.com The use of a stable isotope-labeled IS like this compound is critical for high-quality quantitative analysis, particularly in regulated environments for drug development. mdpi.comnih.gov
Advantages of Using this compound as an Internal Standard:
Compensates for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of an analyte in a mass spectrometer, leading to inaccurate quantification. Because a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction. researchgate.net
Corrects for Variability: It accounts for analyte loss during sample extraction and processing, as well as for variations in injection volume and instrument response. mdpi.com
Improves Accuracy and Precision: The use of a deuterated IS leads to significant improvements in the accuracy, precision, and reliability of the analytical method. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice for these analyses. dovepress.com A typical method involves protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode. dovepress.com
Table 1: Example Parameters for a UPLC-MS/MS Method for Parecoxib (PX) and Valdecoxib (VX) Quantification
| Parameter | Detail | Reference |
|---|---|---|
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | dovepress.com |
| Internal Standard | Celecoxib (B62257) (Note: Parecoxib-d5 would be a more ideal IS) | dovepress.com |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | dovepress.com |
| Ionization Mode | Electrospray Negative Ion Mode (ESI-) | dovepress.com |
| Detection | Multiple Reaction Monitoring (MRM) | dovepress.com |
| Mass Transition (PX) | m/z 368.97 → 119.01 | dovepress.com |
| Mass Transition (VX) | m/z 312.89 → 118.02 | dovepress.com |
| Linear Range (PX) | 5–4000 ng/mL | dovepress.com |
| Linear Range (VX) | 5–4000 ng/mL | dovepress.com |
Potential for Future Research into Deuterium (B1214612) Kinetic Isotope Effects beyond Metabolism
The primary kinetic isotope effect (KIE) of deuteration is the slowing of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond. researchgate.netportico.org However, the influence of deuterium substitution can extend beyond metabolism, creating opportunities for novel research avenues with this compound.
These non-metabolic or secondary isotope effects can arise from subtle changes in molecular properties:
Hydrogen Bonding and Receptor Interactions: Deuterium can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. researchgate.net This can lead to changes in ligand-receptor binding affinities. Research on the histamine (B1213489) H2 receptor, for example, showed that deuteration significantly increased the binding affinity of an agonist. mdpi.com Parecoxib-d5, and more specifically its metabolite Valdecoxib-d5, could be used to investigate if such effects occur at the COX-2 active site. High-resolution structural techniques or sensitive binding assays could probe whether the deuterated propanamide group (or the resulting deuterated propionic acid) influences binding kinetics or the conformation of the enzyme-inhibitor complex.
Van der Waals Interactions and Molecular Volume: The C-D bond is slightly shorter and has different electronic properties compared to the C-H bond, which can lead to minor changes in intramolecular volume and van der Waals forces. wikipedia.org While often negligible, in highly sensitive biological systems these subtle changes could influence protein folding, stability, or allosteric regulation. Parecoxib-d5 could serve as a probe to study these nuanced effects within the context of COX-2 or the esterases responsible for its activation.
Unexplored Research Avenues and Methodological Improvements for Deuterated Probes
The utility of deuterated compounds like this compound is continuously expanding with technological advancements. Several unexplored avenues and potential improvements exist.
Unexplored Research Avenues:
Drug Transporter Kinetics: The transport of drugs across cell membranes is often mediated by specific protein transporters. The subtle changes in molecular properties induced by deuteration could potentially influence the kinetics of these transport processes. Parecoxib-d5 could be used to study whether its uptake into hepatocytes or other cells is altered compared to the non-deuterated version, providing insights into transporter-drug interactions. rupress.org
"Label-Free" Imaging: Advanced spectroscopic techniques, such as Raman microscopy, can detect the unique vibrational frequency of C-D bonds, which occurs in a "silent" region of the cellular spectrum. uidaho.edu This allows for the direct, "label-free" imaging of the deuterated molecule's distribution within cells and tissues without the need for fluorescent tags. europa.eu Parecoxib-d5 could be used as a probe to visualize its cellular uptake, trafficking, and localization at the site of its conversion to Valdecoxib-d5 in real-time.
Metabolic Switching Analysis: While deuteration at the propionyl group of Parecoxib is not expected to significantly alter its primary hydrolysis, it could subtly influence downstream metabolic pathways of the resulting Valdecoxib-d5. It is known that blocking one metabolic site via deuteration can sometimes redirect metabolism to alternative pathways (metabolic switching). portico.orgresearchgate.net A detailed metabolomic analysis comparing the full metabolite profiles of Parecoxib versus Parecoxib-d5 could uncover previously unknown metabolic pathways or shifts in metabolite ratios, which may have toxicological or efficacy implications. dovepress.com
Methodological Improvements:
Advanced Internal Standards: While Parecoxib-d5 is an excellent IS for its parent drug, the ideal IS for its metabolite Valdecoxib would be Valdecoxib-d5. A research protocol could involve the synthesis and use of both Parecoxib-d5 and Valdecoxib-d5 to create the most robust possible quantitative assay for studying the entire pharmacokinetic pathway from prodrug to active metabolite.
Multi-Isotope Labeling: Incorporating other stable isotopes, such as ¹³C or ¹⁵N, into the Parecoxib-d5 molecule could create a multi-labeled probe. This would allow for more complex experiments, such as using nuclear magnetic resonance (NMR) to study structural dynamics or employing mass spectrometry to trace the fate of different parts of the molecule simultaneously. nih.govd-nb.info
Table 2: Chemical Compound Information
| Compound Name | Synonyms/Alternate Names |
|---|---|
| Parecoxib | N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide |
| This compound | N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide-d5 Sodium Salt; Dynastat-d5 |
| Valdecoxib | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
| Valdecoxib-d5 | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide-d5 (inferred) |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Q & A
Basic: What is the mechanism of action of Parecoxib-d5 Sodium as a COX-2 inhibitor, and how is its selectivity validated experimentally?
This compound acts as a prodrug for Valdecoxib, selectively inhibiting COX-2 enzymes to reduce prostaglandin synthesis. To validate selectivity, researchers use in vitro enzymatic assays comparing its IC50 against COX-1 and COX-2 isoforms. Techniques include fluorometric or colorimetric assays (e.g., COX Fluorescent Inhibitor Screening Kit) to measure enzyme activity inhibition. Confirmatory studies often employ competitive binding assays and molecular docking simulations to assess binding affinity differences .
Advanced: How does deuterium labeling in this compound influence its pharmacokinetic parameters compared to the non-deuterated form?
Deuterium incorporation can alter metabolic stability via the kinetic isotope effect, delaying hepatic metabolism by cytochrome P450 enzymes. Methodologically, comparative pharmacokinetic studies in preclinical models (e.g., rodents) are conducted using LC-MS/MS to quantify plasma concentrations of both forms. Key parameters include half-life (), , and AUC. Isotope effects are further validated through in vitro microsomal stability assays .
Basic: What analytical techniques are recommended for assessing the purity and stability of this compound in experimental settings?
Purity is validated via HPLC (≥98% purity threshold) with UV detection at 254 nm, coupled with mass spectrometry for isotopic pattern confirmation. Stability studies involve accelerated degradation testing under varied pH, temperature, and light conditions. NMR (e.g., H and C) and X-ray crystallography are used for structural confirmation, adhering to guidelines for compound characterization in peer-reviewed journals .
Advanced: What experimental design considerations are critical when investigating the metabolic pathways of this compound in preclinical models?
Studies should include:
- Species-specific models : Rodent vs. non-rodent liver microsomes for in vitro metabolism profiling.
- Isotope tracing : Use of deuterium-labeled substrates in mass spectrometry to track metabolite formation.
- Control groups : Non-deuterated Parecoxib for direct comparison.
- Ethical rigor : Compliance with IACUC protocols for animal studies, including sample size justification and 3Rs principles (Replacement, Reduction, Refinement) .
Advanced: How can researchers address contradictions in reported IC50 values of this compound across different studies?
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Methodological solutions include:
- Standardized protocols : Adopt consensus assays (e.g., Human Recombinant COX-2 inhibition assays).
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.
- Cross-validation : Replicate experiments under reported conditions to isolate variables (e.g., buffer composition, incubation time) .
Basic: What are the best practices for ensuring reproducibility in studies involving this compound synthesis?
- Detailed protocols : Document reaction conditions (e.g., solvents, catalysts, deuterium sources) in supplementary materials.
- Batch testing : Analyze multiple synthesis batches via HPLC/NMR to confirm consistency.
- Open data : Share raw spectral data and chromatograms in repositories like Zenodo for peer validation .
Advanced: What strategies are effective in formulating hypothesis-driven research questions for studying this compound's anti-inflammatory efficacy?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Assess resource availability for deuterium-specific assays.
- Novelty : Explore understudied applications (e.g., neuroinflammation models).
- Ethical alignment : Ensure preclinical models align with ARRIVE guidelines.
Use PICO (Population: animal/model; Intervention: dose; Comparison: non-deuterated form; Outcome: cytokine reduction) for structured hypothesis generation .
Advanced: How should researchers approach cross-species comparative studies of this compound's efficacy and toxicity?
- Species selection : Prioritize species with COX-2 homology to humans (e.g., primates for translational relevance).
- Dose calibration : Adjust doses based on metabolic rate differences (allometric scaling).
- Biomarker panels : Measure species-specific inflammatory markers (e.g., IL-6 in rodents vs. CRP in primates).
- Toxicokinetics : Monitor liver/kidney function via ALT, creatinine, and histopathology .
Basic: What ethical considerations are paramount in preclinical studies using this compound?
- IACUC compliance : Justify animal use with harm-benefit analysis.
- 3Rs implementation : Use in silico or in vitro models before animal trials.
- Data transparency : Report adverse events (e.g., gastrointestinal toxicity) even if statistically non-significant .
Advanced: What statistical methods are recommended for analyzing dose-response relationships of this compound in complex biological systems?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors.
- Machine learning : Apply random forests to identify covariates (e.g., age, sex) influencing response variability.
- Power analysis : Predefine sample sizes using tools like G*Power to ensure adequate sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
